molecular formula C8H13NO2 B12280040 2-Azabicyclo[2.2.2]octane-1-carboxylic acid

2-Azabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B12280040
M. Wt: 155.19 g/mol
InChI Key: IAFJBSCCDZTHPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octane-1-carboxylic acid typically involves the hydrogenation of precursors such as 4-aminocyclohexane carboxylic acid. The process includes epimerization and cyclization at high temperatures (around 250°C) to form the bicyclic lactam, followed by reduction and treatment with tosic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation and cyclization processes, similar to those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .

Scientific Research Applications

2-Azabicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved often include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 2-Azabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific bicyclic structure with a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-azabicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-6(2-4-8)5-9-8/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFJBSCCDZTHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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